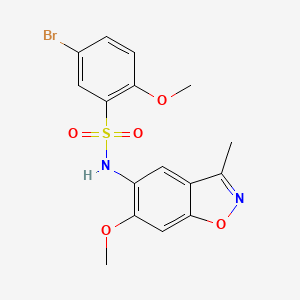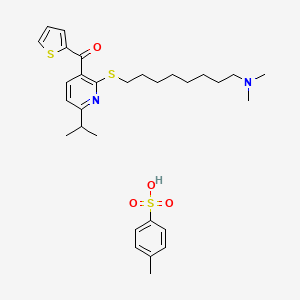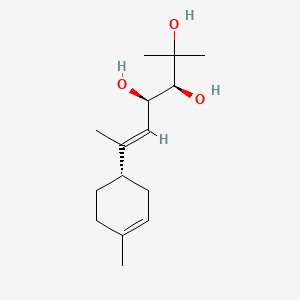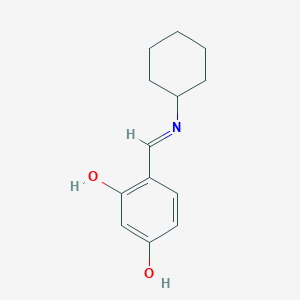
ZK118182 isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZK118182 isopropyl ester est une formulation de prodrogues de ZK118182, un analogue de la prostaglandine. Ce composé est conçu pour améliorer l'absorption cornéenne et possède une activité puissante d'agoniste DP. Il est principalement utilisé dans la recherche liée à la réduction de la pression intraoculaire, ce qui en fait un outil précieux dans l'étude du glaucome .
Applications De Recherche Scientifique
L'ester isopropylique de ZK118182 a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.
Biologie : Le composé est utilisé pour étudier le rôle des analogues de prostaglandines dans les systèmes biologiques.
Médecine : L'ester isopropylique de ZK118182 est étudié pour son potentiel de réduction de la pression intraoculaire, ce qui le rend pertinent dans la recherche sur le glaucome.
5. Mécanisme d'action
L'ester isopropylique de ZK118182 exerce ses effets en agissant comme un prodrogues. Lors de l'administration, il est hydrolysé pour libérer ZK118182, qui se lie ensuite aux récepteurs DP. Cette liaison entraîne une série d'événements moléculaires qui aboutissent à la réduction de la pression intraoculaire. Les principales cibles moléculaires sont les récepteurs DP, et les voies impliquées comprennent l'activation de cascades de signalisation qui favorisent le drainage des liquides de l'œil .
Mécanisme D'action
Target of Action
ZK118182 isopropyl ester is a prostaglandin (PG) analog that primarily targets the DP receptor . The DP receptor is a G-protein coupled receptor that mediates the biological effects of prostaglandins, which are lipid compounds involved in a variety of physiological and pathological processes.
Mode of Action
This compound exhibits potent DP-agonist activity . As an agonist, it binds to the DP receptor and induces a conformational change, activating the receptor. This activation triggers a series of intracellular events, leading to the physiological responses associated with prostaglandins.
Pharmacokinetics
This compound is a prodrug formulation of ZK118182, designed to enhance corneal absorption . The term “prodrug” refers to a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, the isopropyl ester group in this compound enhances its lipophilicity, aiding in its absorption through the cornea.
Result of Action
The primary result of this compound’s action is the reduction of intraocular pressure (IOP). Elevated IOP is a significant risk factor in developing glaucoma, a group of eye conditions that damage the optic nerve. At a dose of 0.03 μg, this compound has been shown to lower monkey and rabbit IOP by 46% and 20%, respectively, two hours after dosing .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
ZK118182 isopropyl ester plays a crucial role in biochemical reactions by acting as a potent DP receptor agonist. It has an EC50 value of 16.5 nM and a high nanomolar affinity for the DP receptor (Ki = 74 nM) . The compound interacts with various enzymes, proteins, and other biomolecules, primarily targeting the DP receptor. This interaction leads to the activation of downstream signaling pathways that contribute to its therapeutic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to lower intraocular pressure in monkey and rabbit models by 46% and 20%, respectively, two hours after dosing . This effect is achieved through the activation of DP receptors, which leads to changes in cellular signaling and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to DP receptors, leading to receptor activation. This activation triggers a cascade of intracellular signaling events that result in the therapeutic effects observed. The compound’s high affinity for the DP receptor ensures effective binding and activation, which is crucial for its function . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and can be stored at -20°C for up to one year . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its potency and effectiveness over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 0.03 μg, the compound has been shown to lower intraocular pressure significantly in monkey and rabbit models . Higher doses may lead to increased potency, but there is also a risk of toxic or adverse effects at very high doses . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to the active form, ZK118182 . This conversion is crucial for the compound’s therapeutic effects. The metabolic pathways also influence the compound’s stability and degradation, affecting its overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects. The compound’s prodrug formulation is designed to improve corneal absorption, ensuring effective delivery to the target site .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound exerts its effects precisely where needed, enhancing its therapeutic potential .
Méthodes De Préparation
La synthèse de l'ester isopropylique de ZK118182 implique l'estérification de ZK118182 avec de l'alcool isopropylique. La réaction nécessite généralement un catalyseur acide et est réalisée sous reflux pour assurer une conversion complète. Les méthodes de production industrielle peuvent impliquer l'utilisation de réacteurs à écoulement continu pour optimiser le rendement et la pureté .
Analyse Des Réactions Chimiques
L'ester isopropylique de ZK118182 subit plusieurs types de réactions chimiques :
Hydrolyse : En présence d'eau et d'un catalyseur acide ou basique, l'ester isopropylique de ZK118182 peut s'hydrolyser pour former ZK118182 et de l'alcool isopropylique.
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de divers dérivés oxydés.
Les réactifs couramment utilisés dans ces réactions comprennent l'eau, les acides, les bases et les agents oxydants. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
L'ester isopropylique de ZK118182 est unique en raison de son absorption cornéenne améliorée et de son activité puissante d'agoniste DP. Les composés similaires comprennent :
ZK118182 : Le composé parent, qui possède une activité d'agoniste DP similaire mais une absorption cornéenne inférieure.
Autres analogues de prostaglandines : Des composés comme le latanoprost et le travoprost, qui sont également utilisés pour réduire la pression intraoculaire mais ont des profils d'absorption et d'efficacité différents
Propriétés
| { "Design of Synthesis Pathway": "The synthesis of ZK118182 isopropyl ester can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-Methoxy-3-(3-methyl-2-buten-1-yl)benzoic acid", "Isopropyl alcohol", "Sulphuric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: 4-Methoxy-3-(3-methyl-2-buten-1-yl)benzoic acid is reacted with isopropyl alcohol in the presence of sulphuric acid to form the corresponding isopropyl ester.", "Step 2: The isopropyl ester is then hydrolyzed with sodium hydroxide to produce the carboxylic acid.", "Step 3: The carboxylic acid is then esterified with methanol in the presence of sulphuric acid to form the corresponding methyl ester.", "Step 4: The methyl ester is then reacted with acetone in the presence of sodium hydroxide to form ZK118182 isopropyl ester." ] } | |
| 154927-31-8 | |
Formule moléculaire |
C23H37ClO5 |
Poids moléculaire |
429.0 g/mol |
Nom IUPAC |
propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate |
InChI |
InChI=1S/C23H37ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,11-12,16-22,25-26H,3-5,8-10,13-15H2,1-2H3/b7-6-,12-11+/t18-,19-,20-,21-,22-/m1/s1 |
Clé InChI |
QLJUNFBXIBNQOL-LMJZMJOFSA-N |
SMILES isomérique |
CC(C)OC(=O)COC/C=C\C[C@H]1[C@@H](C[C@H]([C@@H]1/C=C/[C@H](C2CCCCC2)O)O)Cl |
SMILES |
CC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl |
SMILES canonique |
CC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ZK118182; ZK 118182; ZK-118182. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)
![2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid](/img/structure/B611880.png)

![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)
![N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide](/img/structure/B611887.png)

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
